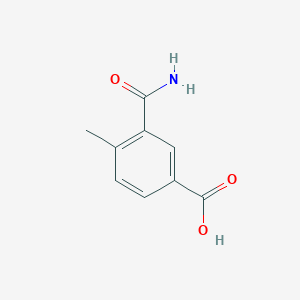
3-Carbamoyl-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where a carbamoyl group (–CONH2) and a methyl group (–CH3) are substituted at the 3rd and 4th positions of the benzene ring, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to the carbamoyl derivative through reaction with phosgene or other carbamoylating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of some reagents used in the process.
化学反応の分析
Types of Reactions
3-Carbamoyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Carbamoyl-4-carboxybenzoic acid.
Reduction: 3-Amino-4-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Carbamoyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Carbamoyl-4-methylbenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
3-Methylbenzoic acid: Lacks the carbamoyl group, making it less versatile in chemical reactions.
4-Carbamoylbenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Carboxy-4-methylbenzoic acid: Contains a carboxyl group instead of a carbamoyl group, affecting its chemical properties.
Uniqueness
3-Carbamoyl-4-methylbenzoic acid is unique due to the presence of both carbamoyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
859964-28-6 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
3-carbamoyl-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13) |
InChIキー |
DJNREJGAWCAVEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
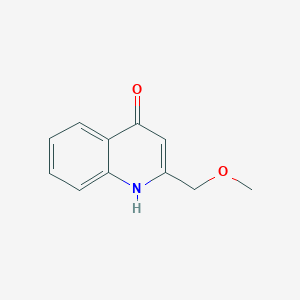
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)


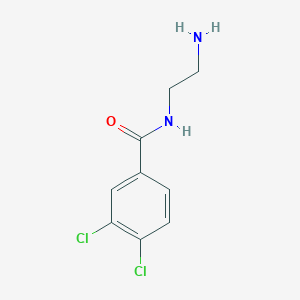
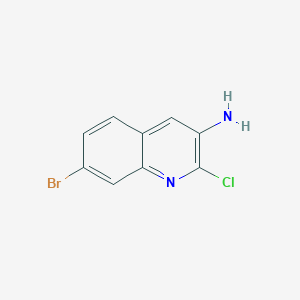
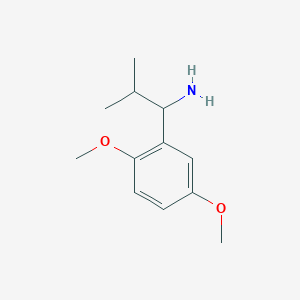

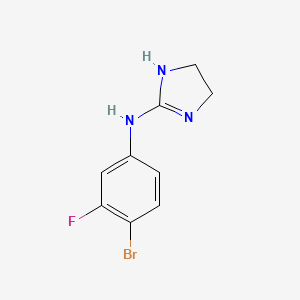
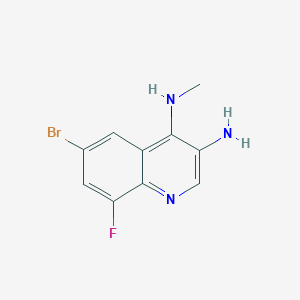
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
